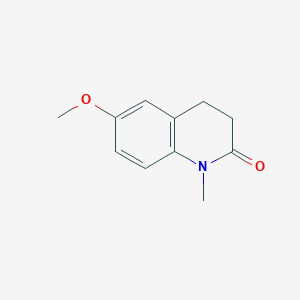

6-Methoxy-1-methyl-3,4-dihydroquinolin-2(1H)-one

Description

Properties

IUPAC Name |

6-methoxy-1-methyl-3,4-dihydroquinolin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO2/c1-12-10-5-4-9(14-2)7-8(10)3-6-11(12)13/h4-5,7H,3,6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXFXFKSRPKMJSM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)CCC2=C1C=CC(=C2)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 6-Methoxy-1-methyl-3,4-dihydroquinolin-2(1H)-one: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 6-Methoxy-1-methyl-3,4-dihydroquinolin-2(1H)-one. As a key heterocyclic scaffold, the dihydroquinolinone core is of significant interest in medicinal chemistry. This document aims to serve as a valuable resource for researchers engaged in the synthesis and utilization of such compounds.

Chemical Identity and Physical Properties

6-Methoxy-1-methyl-3,4-dihydroquinolin-2(1H)-one is a derivative of the dihydroquinolinone heterocyclic system. The presence of a methoxy group on the aromatic ring and a methyl group on the nitrogen atom significantly influences its chemical behavior and potential biological activity.

| Property | Value | Source |

| CAS Number | 187679-62-5 | |

| Molecular Formula | C₁₁H₁₃NO₂ | |

| Molecular Weight | 191.23 g/mol | |

| Appearance | (Predicted) White to off-white solid | Inferred from related compounds |

Synthetic Strategies

A direct, detailed synthesis protocol for 6-Methoxy-1-methyl-3,4-dihydroquinolin-2(1H)-one is not extensively reported in publicly available literature. However, a logical and efficient synthetic route can be devised based on established methodologies for the synthesis of related dihydroquinolinone derivatives. The most plausible approach involves a two-step process: the synthesis of the precursor 6-methoxy-3,4-dihydroquinolin-2(1H)-one, followed by N-methylation.

Synthesis of 6-Methoxy-3,4-dihydroquinolin-2(1H)-one

The synthesis of the dihydroquinolinone core can be achieved through various methods. One well-documented approach is the intramolecular Friedel-Crafts alkylation of a suitable precursor.[1] Another common method is the reduction of the corresponding quinolin-2(1H)-one.[2]

Protocol: Intramolecular Friedel-Crafts Alkylation

This protocol is adapted from the synthesis of the analogous 6-hydroxy-3,4-dihydroquinolinone.[1]

-

Starting Material: N-(4-methoxyphenyl)-3-chloropropionamide.

-

Reaction: The starting material is treated with a Lewis acid, such as aluminum chloride (AlCl₃), in a high-boiling point solvent like dimethyl sulfoxide (DMSO).

-

Conditions: The reaction mixture is heated to an elevated temperature, typically between 150°C and 220°C.

-

Work-up: Upon completion, the reaction is quenched, and the product is extracted and purified.

Causality: The Lewis acid activates the aromatic ring towards electrophilic attack by the carbocation generated from the chlorinated alkyl chain, leading to cyclization. The high temperature is necessary to overcome the activation energy for this intramolecular reaction.

N-Methylation of 6-Methoxy-3,4-dihydroquinolin-2(1H)-one

The final step to obtain the target compound is the methylation of the nitrogen atom of the lactam.

Protocol: N-Alkylation

-

Reactants: 6-methoxy-3,4-dihydroquinolin-2(1H)-one is treated with a methylating agent, such as methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄).

-

Base: A suitable base, like sodium hydride (NaH) or potassium carbonate (K₂CO₃), is required to deprotonate the amide nitrogen.

-

Solvent: A polar aprotic solvent, such as dimethylformamide (DMF) or acetonitrile (CH₃CN), is typically used.

-

Work-up: The reaction is quenched, and the product is isolated and purified, often by column chromatography.

Causality: The base removes the acidic proton from the amide nitrogen, generating a nucleophilic anion that readily attacks the electrophilic methyl group of the alkylating agent.

Caption: Proposed synthetic pathway for 6-Methoxy-1-methyl-3,4-dihydroquinolin-2(1H)-one.

Spectroscopic Characterization (Predicted)

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic, heterocyclic, and substituent protons.

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| Aromatic-H (ortho to methoxy) | ~6.8-7.0 | d |

| Aromatic-H (meta to methoxy) | ~6.7-6.9 | dd |

| Aromatic-H (para to methoxy) | ~7.1-7.3 | d |

| -OCH₃ | ~3.8 | s |

| -NCH₃ | ~3.3 | s |

| -CH₂- (position 3) | ~2.6 | t |

| -CH₂- (position 4) | ~2.9 | t |

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the carbon framework of the molecule.

| Carbon | Predicted Chemical Shift (ppm) |

| C=O (position 2) | ~170 |

| Aromatic C-O | ~155-160 |

| Aromatic C (quaternary) | ~120-140 |

| Aromatic C-H | ~110-130 |

| -OCH₃ | ~55 |

| -NCH₃ | ~30 |

| -CH₂- (position 3) | ~30-35 |

| -CH₂- (position 4) | ~25-30 |

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by the presence of key functional group absorptions.

| Functional Group | Predicted Wavenumber (cm⁻¹) |

| C=O (amide) | 1650-1680 |

| C-O (aromatic ether) | 1230-1270 (asymmetric), 1020-1075 (symmetric) |

| C-N | 1250-1350 |

| Aromatic C=C | 1450-1600 |

| Aromatic C-H | 3000-3100 |

| Aliphatic C-H | 2850-3000 |

Mass Spectrometry

The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound.

| Ion | Predicted m/z |

| [M]⁺ | 191.09 |

| [M+H]⁺ | 192.10 |

| [M+Na]⁺ | 214.08 |

Reactivity and Chemical Behavior

The chemical reactivity of 6-Methoxy-1-methyl-3,4-dihydroquinolin-2(1H)-one is dictated by its constituent functional groups.

-

Amide Functionality: The lactam (cyclic amide) is relatively stable but can undergo hydrolysis under strong acidic or basic conditions to open the ring. The nitrogen is part of a tertiary amide, making it less susceptible to certain reactions compared to secondary amides.

-

Aromatic Ring: The methoxy group is an activating, ortho-, para-directing group for electrophilic aromatic substitution. However, the electron-withdrawing nature of the adjacent amide carbonyl group may deactivate the ring to some extent.

-

Benzylic Position (C4): The methylene group at the C4 position is benzylic and can be a site for oxidation or other reactions under specific conditions.

Applications in Drug Discovery and Medicinal Chemistry

The dihydroquinolinone scaffold is a "privileged structure" in medicinal chemistry, appearing in a wide range of biologically active compounds.[7] Derivatives of this core structure have been investigated for various therapeutic applications.

-

Anticancer Agents: The quinolinone framework is present in several compounds with demonstrated anticancer activity.[8]

-

Antimicrobial Agents: Quinoxaline derivatives, which are structurally related, have shown broad-spectrum antimicrobial properties.[8]

-

Central Nervous System (CNS) Activity: The rigid structure of the dihydroquinolinone core makes it a suitable scaffold for designing ligands for CNS receptors.

The specific compound, 6-Methoxy-1-methyl-3,4-dihydroquinolin-2(1H)-one, can serve as a valuable intermediate for the synthesis of more complex molecules in drug discovery programs. The methoxy and N-methyl groups provide handles for further chemical modification and structure-activity relationship (SAR) studies.

Conclusion

6-Methoxy-1-methyl-3,4-dihydroquinolin-2(1H)-one is a heterocyclic compound with significant potential in synthetic and medicinal chemistry. While detailed experimental data for this specific molecule is sparse in the public domain, its chemical properties and reactivity can be reliably predicted based on related structures. The synthetic strategies outlined in this guide provide a practical approach for its preparation, enabling further investigation into its chemical and biological properties. As the quest for novel therapeutic agents continues, the exploration of derivatives based on the dihydroquinolinone scaffold, such as the title compound, will undoubtedly remain an active area of research.

References

-

PubChem. 6-Methoxyquinoline. National Center for Biotechnology Information. [Link]

-

The Royal Society of Chemistry. Copies of 1H, 13C, 19F NMR spectra. [Link]

-

PubChem. 6-Methoxy-1-methyl-3,4-dihydroisoquinoline. National Center for Biotechnology Information. [Link]

-

The Royal Society of Chemistry. Supporting information for. [Link]

-

OpenUCT. Photochemical synthesis of dihydroquinolinones and their investigation toward macrocycle synthesis via ring expansion. [Link]

-

Organic Chemistry Portal. Dihydroquinolinone synthesis. [Link]

- Google Patents. CN103804289A - Method for synthetizing 6-methoxyquinoline.

-

ResearchGate. Chemical Reactivity of Methoxy 4- O -Aryl Quinolines: Identification of Glutathione Displacement Products in Vitro and in Vivo | Request PDF. [Link]

-

OAText. 2-methyl-1-(2-methylpropyl)-3,4-dihydro-1h-isoquinolin-7-ol time-resolved absorption and resonance ft-ir and raman biospectroscopy and density functional theory (dft) investigation of vibronic-mode coupling structure in vibrational spectra analysis. [Link]

-

MPG.PuRe. Supporting information. [Link]

-

ResearchGate. a) Tetrahydroquinolines with different pharmacological applications. b) Synthesis mediated by radical intermediates. c) Our present work. [Link]

-

MDPI. Photocatalytic Synthesis of 3,4-Dihydroquinolone from Tetrahydroquinolines by a High-Throughput Microfluidic System and Insights into the Role of Organic Bases. [Link]

-

SpectraBase. 6-Methoxyquinoline - Optional[1H NMR] - Spectrum. [Link]

-

The Royal Society of Chemistry. VI. 1H and 13C NMR Spectra. [Link]

-

MDPI. Hydroxyquinones: Synthesis and Reactivity. [Link]

-

The Royal Society of Chemistry. Site-Specific CH Chalcogenation of Quinoxalin-2(1H) - Supporting Information. [Link]

-

MDPI. (2S,4S)-4-[(E)-(2,2-Dimethylhydrazono)methyl]-6-methoxy-4-methyl-2-[(E)-styryl]-1,2,3,4-tetrahydroquinoline. [Link]

-

PMC. Rh(I)-Catalyzed Alkylation of Quinolines and Pyridines via C-H Bond Activation. [Link]

-

University of Colorado Boulder. Table of Characteristic IR Absorptions. [Link]

- Google Patents. US6967209B2 - Processes for preparing 6-hydroxy-3,4-dihydroquinolinone, cilostazol and N-(4-methoxyphenyl)-3-chloropropionamide.

-

ResearchGate. (PDF) Reactions of 6,7-Dimethoxy-3,4-dihydroisoquinoline with o-Quinone Methides. [Link]

-

MDPI. 1-(2-Chlorophenyl)-6,7-dimethoxy-3-methyl-3,4-dihydroisoquinoline. [Link]

-

PubMed. Glycoconjugates of Quinolines: Application in Medicinal Chemistry. [Link]

-

mzCloud. 6' Methoxy 2' methyl 3' 4' 6 8 tetrahydro 2'H spiro indeno 4 5 d 1 3 dioxole 7 1' isoquinoline 7' 8 diol 2' oxide. [Link]

-

SpectraBase. 6-Methoxyquinoline - Optional[Vapor Phase IR] - Spectrum. [Link]

-

PubChem. 6-methoxy-3,4-dihydroisoquinolin-1(2H)-one. National Center for Biotechnology Information. [Link]

-

MDPI. 2-(4-Chlorophenyl)-4-(3,4-dimethoxy-phenyl)-6-methoxy-3-methylquinoline. [Link]

-

RSC Publishing. A revised synthesis of 6-alkoxy-2-aminopurines with late-stage convergence allowing for increased molecular complexity. [Link]

-

MDPI. 6,7-Dimethoxy-3-methoxycarbonyl-1-(2-methoxyphenyl)-3,4-dihydroisoquinoline 2-oxide. [Link]

Sources

- 1. US6967209B2 - Processes for preparing 6-hydroxy-3,4-dihydroquinolinone, cilostazol and N-(4-methoxyphenyl)-3-chloropropionamide - Google Patents [patents.google.com]

- 2. Dihydroquinolinone synthesis [organic-chemistry.org]

- 3. 6-Methoxyquinoline | C10H9NO | CID 14860 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 6-Methylquinoline(91-62-3) 1H NMR spectrum [chemicalbook.com]

- 5. 6-Methoxyquinoline(5263-87-6) 1H NMR spectrum [chemicalbook.com]

- 6. spectrabase.com [spectrabase.com]

- 7. mdpi.com [mdpi.com]

- 8. benchchem.com [benchchem.com]

physicochemical characteristics of 6-Methoxy-1-methyl-3,4-dihydroquinolin-2(1H)-one

An In-depth Technical Guide to the Physicochemical Characteristics of 6-Methoxy-1-methyl-3,4-dihydroquinolin-2(1H)-one

Abstract

This technical guide provides a comprehensive overview of the core . Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes fundamental molecular properties, spectroscopic signatures, and practical experimental methodologies. By explaining the causality behind analytical techniques and grounding claims in established scientific principles, this guide serves as an essential resource for the characterization and application of this heterocyclic compound.

Molecular Identity and Structural Elucidation

6-Methoxy-1-methyl-3,4-dihydroquinolin-2(1H)-one is a derivative of the dihydroquinolinone scaffold, a heterocyclic motif of significant interest in medicinal chemistry. Understanding its fundamental molecular identity is the first step in any research or development endeavor.

The structure consists of a bicyclic system where a benzene ring is fused to a dihydropyridinone ring. Key functional groups include a methoxy ether on the aromatic ring, an N-methylated lactam (a cyclic amide), and an aliphatic two-carbon bridge.

Chemical Structure:

Figure 1. Molecular Structure of 6-Methoxy-1-methyl-3,4-dihydroquinolin-2(1H)-one.

Table 1: Core Molecular Identifiers

| Identifier | Value | Source |

|---|---|---|

| CAS Number | 187679-62-5 | [1] |

| Molecular Formula | C₁₁H₁₃NO₂ | [1] |

| Molecular Weight | 191.23 g/mol |

| IUPAC Name | 6-methoxy-1-methyl-3,4-dihydro-2H-quinolin-2-one | - |

Physicochemical Properties: A Quantitative Analysis

The physicochemical profile of a compound dictates its behavior in biological and chemical systems, influencing everything from solubility and absorption to formulation and stability. While extensive experimental data for this specific molecule is not widely published, we can infer and predict key parameters based on its structure and data from analogous compounds.

Table 2: Summary of Physicochemical Characteristics

| Property | Value | Significance in Drug Development |

|---|---|---|

| Melting Point | Data not available | Purity assessment, solid-state stability, and formulation design. |

| Boiling Point | Data not available | Relevant for purification (distillation) and thermal stability assessment. |

| Aqueous Solubility | Data not available | Critical for bioavailability; determines dissolution rate in physiological fluids. |

| pKa (Predicted) | ~ -0.5 to 1.0 (Amide Carbonyl) | The lactam is weakly basic. This value is crucial for predicting ionization state in different pH environments, which affects solubility and membrane permeability. |

| LogP (Predicted) | ~ 1.5 - 2.5 | Indicates lipophilicity. A value in this range suggests moderate permeability across biological membranes. |

From a Senior Application Scientist's perspective, the absence of public experimental data necessitates in-house characterization. The predicted LogP suggests that the compound is likely to have favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties, warranting further investigation. The lactam functionality is generally stable, but its hydrolysis rate under acidic or basic conditions should be experimentally determined during pre-formulation studies.

Spectroscopic Profile for Structural Confirmation

Spectroscopic analysis provides an unambiguous fingerprint of a molecule's structure. Below is an expert interpretation of the expected spectral data for 6-Methoxy-1-methyl-3,4-dihydroquinolin-2(1H)-one.

Proton Nuclear Magnetic Resonance (¹H NMR)

The ¹H NMR spectrum is the primary tool for confirming the hydrogen framework of the molecule.

-

Aromatic Protons (δ 6.8-7.2 ppm): Three signals are expected in the aromatic region, corresponding to the protons on the benzene ring. Their splitting patterns (doublets, doublet of doublets) will be dictated by their positions relative to each other and the methoxy group.

-

Methoxy Protons (-OCH₃, δ ~3.8 ppm): A sharp singlet integrating to three protons.

-

N-Methyl Protons (-NCH₃, δ ~3.3 ppm): A sharp singlet integrating to three protons, typically deshielded by the adjacent carbonyl group.

-

Methylene Protons (-CH₂CH₂-, δ 2.5-3.0 ppm): Two distinct signals, each integrating to two protons. These will appear as triplets due to coupling with each other, representing the C3 and C4 positions of the dihydroquinolinone ring.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

The ¹³C NMR spectrum confirms the carbon backbone and the presence of key functional groups.

-

Carbonyl Carbon (C=O, δ ~170 ppm): The lactam carbonyl will appear as a single, deshielded peak.

-

Aromatic Carbons (δ 110-160 ppm): Six distinct signals are expected. The carbon attached to the methoxy group will be the most deshielded in this region.

-

Methoxy Carbon (-OCH₃, δ ~55 ppm): A single peak in the aliphatic region.

-

N-Methyl Carbon (-NCH₃, δ ~30-35 ppm): A single peak.

-

Methylene Carbons (-CH₂CH₂-, δ 20-40 ppm): Two distinct signals for the C3 and C4 carbons.

Infrared (IR) Spectroscopy

IR spectroscopy is ideal for identifying functional groups.

-

C=O Stretch (Lactam): A strong, sharp absorption band around 1650-1680 cm⁻¹ . This is a key diagnostic peak.

-

C-O Stretch (Aromatic Ether): A strong band around 1230-1270 cm⁻¹ (asymmetric) and 1020-1060 cm⁻¹ (symmetric).

-

Aromatic C=C Stretches: Medium intensity bands in the 1450-1600 cm⁻¹ region.

-

C-H Stretches (sp³): Bands just below 3000 cm⁻¹ .

-

C-H Stretches (sp²): Bands just above 3000 cm⁻¹ .

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and fragmentation pattern.

-

Molecular Ion (M⁺): The electron impact (EI) or electrospray ionization (ESI) mass spectrum should show a clear molecular ion peak at m/z = 191.23 . High-resolution mass spectrometry can confirm the elemental formula C₁₁H₁₃NO₂.

Experimental Workflow: Shake-Flask Method for Aqueous Solubility

To ensure trustworthy and reproducible data, a robust, self-validating protocol is essential. The OECD Guideline 105 (Water Solubility) shake-flask method is a gold standard.

Causality Behind the Protocol: This method is chosen for its simplicity and direct measurement of a saturated solution, providing a thermodynamically stable solubility value. Each step is designed to mitigate common errors. The extended equilibration time ensures a true equilibrium is reached, while temperature control is critical as solubility is highly temperature-dependent. Centrifugation removes colloidal particles that could falsely elevate the measured concentration.

Step-by-Step Protocol

-

Preparation: Add an excess amount of 6-Methoxy-1-methyl-3,4-dihydroquinolin-2(1H)-one to a known volume of purified water (or a relevant buffer, e.g., PBS pH 7.4) in a sealed, inert vial. "Excess" is critical to ensure a saturated solution is formed.

-

Equilibration: Place the vial in a shaker bath set to a constant temperature (e.g., 25°C or 37°C) and agitate for a minimum of 24 hours. A preliminary kinetic study can confirm the time required to reach equilibrium.

-

Phase Separation: After equilibration, allow the vial to stand undisturbed at the same constant temperature to let coarse particles settle.

-

Clarification: Centrifuge an aliquot of the suspension at high speed (e.g., >10,000 g) to pellet any remaining undissolved solid. This step is crucial for a self-validating system, as it ensures only the dissolved analyte is measured.

-

Sampling: Carefully withdraw a sample from the clear supernatant.

-

Quantification: Dilute the sample with a suitable solvent and quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV). A calibration curve with known concentrations must be used for accurate quantification.

Workflow Diagram

Caption: Workflow for determining aqueous solubility via the shake-flask method.

Synthesis and Reactivity Context

While a detailed synthesis protocol is beyond the scope of this guide, understanding the synthetic origin of a compound is vital for anticipating potential impurities. Dihydroquinolin-2-ones are commonly synthesized via intramolecular cyclization reactions.[2] A plausible route to 6-Methoxy-1-methyl-3,4-dihydroquinolin-2(1H)-one involves the cyclization of an N-methylated propionamide precursor derived from p-anisidine. For instance, a related compound, 6-hydroxy-3,4-dihydroquinolinone, is prepared via an intramolecular Friedel-Crafts alkylation of N-(4-methoxyphenyl)-3-chloropropionamide.[3] Adapting such a route would likely be the synthetic strategy.

Potential impurities could include the uncyclized starting material or isomers formed during the cyclization step. Therefore, chromatographic purification (e.g., column chromatography or recrystallization) is a critical final step, and the purity should be confirmed by methods like HPLC and melting point analysis.

Conclusion

6-Methoxy-1-methyl-3,4-dihydroquinolin-2(1H)-one is a heterocyclic compound with physicochemical properties that suggest its potential utility in chemical and pharmaceutical research. This guide has detailed its molecular identity, provided an expert interpretation of its expected spectroscopic profile, and outlined a robust, validated protocol for determining a key physicochemical parameter. By grounding this information in established scientific principles, this document provides researchers with the foundational knowledge required for the confident characterization and application of this molecule.

References

-

Synthesis of dihydroquinolinones. Organic Chemistry Portal. [Link]

- Processes for preparing 6-hydroxy-3,4-dihydroquinolinone, cilostazol and N-(4-methoxyphenyl)-3-chloropropionamide.

Sources

- 1. 6-Methoxy-1-methyl-3,4-dihydroquinolin-2(1H)-one | 187679-62-5 [sigmaaldrich.com]

- 2. Dihydroquinolinone synthesis [organic-chemistry.org]

- 3. US6967209B2 - Processes for preparing 6-hydroxy-3,4-dihydroquinolinone, cilostazol and N-(4-methoxyphenyl)-3-chloropropionamide - Google Patents [patents.google.com]

A Technical Guide to the Structural Elucidation of 6-Methoxy-1-methyl-3,4-dihydroquinolin-2(1H)-one

Abstract

The quinolinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active compounds. The precise determination of its molecular architecture, including substitution patterns and functional groups, is a critical prerequisite for understanding its structure-activity relationships (SAR) and advancing drug development programs. This in-depth guide provides a systematic, multi-technique approach to the complete structural elucidation of a representative derivative, 6-Methoxy-1-methyl-3,4-dihydroquinolin-2(1H)-one (Molecular Formula: C₁₁H₁₃NO₂, Molecular Weight: 191.23 g/mol ). We will demonstrate how a synergistic application of High-Resolution Mass Spectrometry (HRMS), Infrared (IR) Spectroscopy, and a suite of one- and two-dimensional Nuclear Magnetic Resonance (NMR) experiments provides an unambiguous and self-validating pathway to the final structure. This document is intended for researchers, chemists, and drug development professionals who require a practical and scientifically rigorous framework for molecular characterization.

The Strategic Imperative: A Multi-Faceted Analytical Approach

The causality behind this workflow is crucial:

-

Mass Spectrometry (MS) establishes the elemental composition, the foundational piece of the puzzle.

-

Infrared (IR) Spectroscopy provides a rapid screen for the presence of key functional groups, confirming the chemical class of the molecule.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy serves as the cornerstone, meticulously mapping the atomic framework. 1D NMR (¹H and ¹³C) identifies the unique magnetic environments of the nuclei, while 2D NMR (COSY, HSQC, HMBC) reveals their precise connectivity, leaving no doubt as to the final structure.

The following workflow diagram illustrates this integrated strategy.

Caption: A logical workflow for unambiguous structure determination.

Foundational Analysis: Molecular Formula and Functional Groups

High-Resolution Mass Spectrometry (HRMS)

Causality: Before attempting to build a structure, we must know the constituent parts. HRMS provides an extremely precise mass measurement of the molecular ion, which is essential for calculating the unique elemental formula and the degree of unsaturation.

Expected Outcome: For C₁₁H₁₃NO₂, the calculated exact mass is 191.09463. HRMS analysis, typically via Electrospray Ionization Time-of-Flight (ESI-TOF), should yield a measured mass for the protonated molecule [M+H]⁺ at m/z 192.1019, within a narrow error margin (e.g., < 5 ppm). This result confirms the molecular formula and indicates six degrees of unsaturation (calculated from the formula), suggesting the presence of rings and/or double bonds.

Protocol: HRMS via ESI-TOF

-

Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of a suitable solvent (e.g., acetonitrile or methanol) to create a 1 mg/mL stock solution. Further dilute to a final concentration of 1-10 µg/mL.

-

Instrumentation: Infuse the sample solution into an ESI-TOF mass spectrometer operating in positive ion mode.

-

Data Acquisition: Acquire the spectrum over a mass range of m/z 50-500. Use a known calibration standard to ensure high mass accuracy.

-

Analysis: Identify the [M+H]⁺ ion peak and use the instrument's software to calculate the elemental composition based on the accurate mass measurement.

| Ion | Calculated Exact Mass | Expected Observed m/z | Information Yielded |

| [M]⁺ | 191.09463 | 191.0946 | Molecular Weight |

| [M+H]⁺ | 192.10243 | 192.1019 (typical) | Confirmation of Molecular Formula C₁₁H₁₃NO₂ |

Table 1: Expected HRMS Data for 6-Methoxy-1-methyl-3,4-dihydroquinolin-2(1H)-one.

Fourier-Transform Infrared (FTIR) Spectroscopy

Causality: FTIR provides a rapid and definitive confirmation of the key functional groups predicted by the molecular formula. This allows us to quickly validate the presence of the critical amide carbonyl and other structural features.

Expected Outcome: The IR spectrum will provide clear evidence for the quinolinone core. The most diagnostic signal will be a strong absorption band for the amide C=O stretch.

Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Sample Preparation: Place a small amount of the solid powder directly onto the ATR crystal.

-

Instrumentation: Apply pressure to ensure good contact between the sample and the crystal.

-

Data Acquisition: Record the spectrum, typically from 4000 to 400 cm⁻¹. Perform a background scan with a clean crystal first.

-

Analysis: Identify characteristic absorption bands corresponding to the molecule's functional groups.

| Expected Frequency (cm⁻¹) | Vibration Type | Functional Group Assignment |

| ~3050-3000 | C-H Stretch | Aromatic C-H |

| ~2950-2850 | C-H Stretch | Aliphatic (CH₂, CH₃) C-H |

| ~1660-1640 | C=O Stretch | Tertiary Amide (Lactam) Carbonyl |

| ~1600, ~1480 | C=C Stretch | Aromatic Ring |

| ~1250 | C-O Stretch | Aryl-Alkyl Ether (Methoxy) |

Table 2: Key Diagnostic IR Absorption Bands.

The Core Investigation: 1D and 2D NMR Spectroscopy

NMR is the most powerful tool for structure elucidation, providing detailed information about the chemical environment and connectivity of atoms.[2]

¹H NMR Spectroscopy: The Proton Framework

Causality: ¹H NMR identifies all unique proton environments in the molecule. The chemical shift indicates the electronic environment, the integration reveals the relative number of protons, and the splitting pattern (multiplicity) shows adjacent, non-equivalent protons.

Protocol: ¹H NMR Acquisition

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.[3]

-

Instrumentation: Acquire a standard 1D ¹H spectrum on a 400 MHz or higher spectrometer.

-

Analysis: Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS). Integrate all signals and analyze their chemical shifts and multiplicities.

| Predicted Shift (ppm) | Integration | Multiplicity | Assignment | Rationale |

| ~7.1-7.3 | 1H | d (J ≈ 8.5 Hz) | H-8 | Ortho to N, expected to be downfield. |

| ~6.8-7.0 | 1H | dd (J ≈ 8.5, 2.5 Hz) | H-7 | Ortho to methoxy, meta to N. |

| ~6.7-6.9 | 1H | d (J ≈ 2.5 Hz) | H-5 | Ortho to methoxy, shielded. |

| ~3.85 | 3H | s | O-CH₃ | Typical chemical shift for an aryl methoxy group. |

| ~3.35 | 3H | s | N-CH₃ | Typical chemical shift for an N-methyl group on a lactam. |

| ~2.8-3.0 | 2H | t (J ≈ 7 Hz) | H-4 | Aliphatic CH₂, adjacent to aromatic ring and another CH₂. |

| ~2.5-2.7 | 2H | t (J ≈ 7 Hz) | H-3 | Aliphatic CH₂, adjacent to C-4 and deshielded by C=O. |

Table 3: Predicted ¹H NMR Data (in CDCl₃).

¹³C NMR & DEPT-135: The Carbon Skeleton

Causality: ¹³C NMR identifies all unique carbon environments. Combining it with a DEPT-135 experiment allows for the definitive assignment of carbon types (CH₃, CH₂, CH, and quaternary C).

Protocol: ¹³C NMR Acquisition

-

Setup: Use the same sample prepared for ¹H NMR.

-

Acquisition: Acquire a standard proton-decoupled ¹³C spectrum and a DEPT-135 spectrum.

-

Analysis: Identify the 11 expected carbon signals and classify them using the DEPT-135 data (CH/CH₃ positive, CH₂ negative, quaternary absent).

| Predicted Shift (ppm) | DEPT-135 Phase | Assignment | Rationale |

| ~170 | Absent | C-2 (C=O) | Typical amide/lactam carbonyl carbon. |

| ~155 | Absent | C-6 | Aromatic C attached to electron-donating OCH₃. |

| ~135 | Absent | C-10 | Aromatic C at ring junction. |

| ~128 | Positive | C-8 | Aromatic CH. |

| ~125 | Absent | C-9 | Aromatic C at ring junction. |

| ~115 | Positive | C-7 | Aromatic CH. |

| ~112 | Positive | C-5 | Aromatic CH, shielded by OCH₃. |

| ~55.5 | Positive | O-CH₃ | Typical methoxy carbon. |

| ~40 | Negative | C-4 | Aliphatic CH₂. |

| ~30 | Positive | N-CH₃ | N-methyl carbon. |

| ~25 | Negative | C-3 | Aliphatic CH₂. |

Table 4: Predicted ¹³C NMR Data (in CDCl₃).

2D NMR: Assembling the Puzzle

Causality: While 1D NMR identifies the pieces, 2D NMR reveals how they connect.[4][5] This step is non-negotiable for unambiguous structure confirmation.

Sources

The Quinolinone Scaffold: A Privileged Motif in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The quinolinone heterocyclic system represents a cornerstone in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This technical guide provides an in-depth exploration of the multifaceted pharmacological profile of quinolinone derivatives. We will delve into the core mechanisms of action, present detailed experimental protocols for activity assessment, and offer insights into the structure-activity relationships that govern their therapeutic potential. This document is designed to be a comprehensive resource for researchers actively engaged in the discovery and development of novel therapeutics, with a particular focus on oncology, infectious diseases, and inflammatory conditions.

The Quinolinone Core: A Foundation of Versatility

The quinolinone scaffold, a bicyclic aromatic structure composed of a benzene ring fused to a pyridinone ring, is a privileged motif in drug discovery.[1][2] Its rigid structure and synthetic tractability allow for facile modification at various positions, leading to a diverse array of derivatives with a wide spectrum of biological activities. These activities range from anticancer and antimicrobial to anti-inflammatory and antiviral, underscoring the therapeutic potential of this versatile chemical entity.[1][2][3][4][5]

This guide will focus on the most prominent and well-documented biological activities of quinolinone derivatives, providing both the theoretical underpinnings and the practical methodologies for their investigation.

Anticancer Activity: Targeting the Hallmarks of Malignancy

Quinolinone derivatives have emerged as a significant class of anticancer agents, exhibiting cytotoxicity against a wide range of cancer cell lines.[6][7] Their mechanisms of action are often multi-faceted, targeting key pathways involved in cancer cell proliferation, survival, and metastasis.[7][8]

Mechanism of Action: Inhibition of Receptor Tyrosine Kinases (RTKs)

A primary mechanism through which quinolinone derivatives exert their anticancer effects is the inhibition of receptor tyrosine kinases (RTKs), particularly the Epidermal Growth Factor Receptor (EGFR).[1][6][9][10] Dysregulation of the EGFR signaling pathway is a common feature in many cancers, leading to uncontrolled cell growth and proliferation.[6][9][11] Quinolinone-based inhibitors typically function as ATP-competitive antagonists, binding to the kinase domain of EGFR and blocking downstream signaling cascades like the RAS-RAF-MAPK and PI3K-AKT pathways.[6][11] This inhibition ultimately leads to cell cycle arrest and the induction of apoptosis.[8][10][11]

Signaling Pathway: EGFR Inhibition by Quinolinone Derivatives

Caption: EGFR signaling cascade and its inhibition by quinolinone derivatives.

Other Anticancer Mechanisms

Beyond EGFR inhibition, quinolinone derivatives have been reported to exhibit anticancer activity through various other mechanisms, including:

-

Tubulin Polymerization Inhibition: Some derivatives can interfere with the formation of microtubules, which are essential for cell division, leading to mitotic arrest and apoptosis.[8]

-

Induction of Apoptosis: Many quinolinone compounds can trigger programmed cell death through both intrinsic and extrinsic pathways.[8][12]

-

Cell Cycle Arrest: These compounds can halt the cell cycle at different phases, such as G1/S or G2/M, preventing cancer cells from replicating.[7][8][10]

-

DNA Intercalation and Topoisomerase Inhibition: Certain quinoline analogues can intercalate into DNA or inhibit topoisomerase enzymes, disrupting DNA replication and repair processes.[7][13]

Quantitative Assessment of Anticancer Activity

The cytotoxic potential of quinolinone derivatives is typically quantified by determining their half-maximal inhibitory concentration (IC50) against various cancer cell lines.

| Compound/Derivative | Target Cell Line | IC50 (µM) | Reference |

| Quinoline-Chalcone Derivative 12e | MGC-803 (Gastric Cancer) | 1.38 | [6] |

| Quinoline-Chalcone Derivative 12e | HCT-116 (Colon Cancer) | 5.34 | [6] |

| Quinoline-Chalcome Derivative 12e | MCF-7 (Breast Cancer) | 5.21 | [6] |

| 2-((2-chlorobenzyl)amino)-6-phenoxyquinazolin-4(1H)-one (8b) | EGFR-TK | 0.00137 | [9] |

| 7-(4-fluorobenzyloxy)N-(2-(dimethylamino)ethyl)quinolin-4-amine (10g) | Various Human Tumor Cell Lines | < 1.0 | [14] |

| 6d (quinazolin-4(3H)-one derivative) | NCI-H460 (NSC Lung Cancer) | 0.789 | [10] |

| 6d (quinazolin-4(3H)-one derivative) | EGFR | 0.069 | [10] |

Experimental Protocols for Anticancer Activity Evaluation

The MTT assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.[15][16]

Experimental Workflow: MTT Assay

Caption: A streamlined workflow for the MTT cell viability assay.

Detailed Protocol:

-

Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

-

Compound Treatment: Prepare serial dilutions of the quinolinone derivatives in culture medium. Replace the existing medium with 100 µL of the compound dilutions. Include vehicle-treated (e.g., DMSO) and untreated controls.

-

Incubation: Incubate the plate for 24 to 72 hours.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the IC50 value by plotting cell viability against the compound concentration.[15]

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[6][8][13][17]

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[6] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be fluorescently labeled to detect apoptotic cells.[6] Propidium iodide (PI) is a fluorescent intercalating agent that cannot cross the membrane of live and early apoptotic cells, but can stain the DNA of late apoptotic and necrotic cells.[6]

Detailed Protocol:

-

Cell Treatment: Treat cells with the quinolinone derivative at its IC50 concentration for a predetermined time.

-

Cell Harvesting: Harvest the cells by centrifugation.

-

Washing: Wash the cells once with cold PBS.

-

Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[8]

-

Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI to 100 µL of the cell suspension.[8]

-

Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.[8][13]

-

Analysis: Add 400 µL of 1X Binding Buffer and analyze the cells immediately by flow cytometry.[8]

Antimicrobial Activity: A Renewed Arsenal Against Pathogens

Quinolinone derivatives have a long-standing history as antibacterial agents, with fluoroquinolones being a prominent example. Their activity extends to a broad spectrum of Gram-positive and Gram-negative bacteria, as well as some fungi.[11][17][18][19]

Mechanism of Action: Inhibition of Bacterial DNA Gyrase and Topoisomerase IV

The primary antibacterial mechanism of many quinolone derivatives is the inhibition of bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV.[2][5][20] These enzymes are essential for bacterial DNA replication, recombination, and repair. By forming a stable complex with the enzyme and DNA, quinolones trap the enzyme in its cleavage-competent state, leading to double-strand DNA breaks and ultimately bacterial cell death.[20]

Mechanism: Inhibition of Bacterial DNA Gyrase

Caption: Quinolone derivatives inhibit DNA gyrase, preventing DNA re-ligation and leading to bacterial cell death.

Quantitative Assessment of Antimicrobial Activity

The antimicrobial efficacy of quinolinone derivatives is determined by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that inhibits the visible growth of a microorganism.[21]

| Compound/Derivative | Target Microorganism | MIC (µg/mL) | Reference |

| Quinoline-2-one derivative 6c | Staphylococcus aureus (MRSA) | 0.75 | [17] |

| Quinoline-2-one derivative 6c | Vancomycin-resistant Enterococci (VRE) | 0.75 | [17] |

| Quinolone coupled hybrid 5d | Gram-positive & Gram-negative strains | 0.125 - 8 | [22] |

| Compound 3l (7-methoxyquinoline derivative) | E. coli | 7.812 | [23] |

| Compound 3l (7-methoxyquinoline derivative) | C. albicans | 31.125 | [23] |

Experimental Protocol for Antimicrobial Activity Evaluation

This is the gold standard method for determining the MIC of an antimicrobial agent.[19][21][24][25]

Experimental Workflow: Broth Microdilution Assay

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

Detailed Protocol:

-

Compound Dilution: Prepare a two-fold serial dilution of the quinolinone derivative in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton broth).

-

Inoculum Preparation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.[25]

-

Inoculation: Add 100 µL of the standardized bacterial inoculum to each well of the microtiter plate.[21]

-

Incubation: Incubate the plate at 37°C for 16-20 hours.[21]

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.[21]

Other Notable Biological Activities

The therapeutic potential of quinolinone derivatives extends beyond anticancer and antimicrobial applications.

-

Anti-inflammatory Activity: Certain quinolinone derivatives have been shown to possess anti-inflammatory properties by targeting enzymes such as cyclooxygenase (COX) and phosphodiesterase 4 (PDE4).[21][26][27]

-

Antiviral Activity: Some quinolone-based drugs have demonstrated efficacy against various viruses, including HIV and Dengue virus, often by interfering with viral replication processes.[2][16][28]

-

Antifungal Activity: Quinolinone derivatives have also been investigated for their antifungal properties against a range of pathogenic fungi.[10][11][25][29][30]

-

Neuroprotective Effects: Emerging research suggests that some quinolinone derivatives may offer neuroprotective benefits in models of neurodegenerative diseases by mitigating oxidative stress and inflammation.[31][32]

Synthesis of Quinolinone Derivatives

The synthesis of quinolinone derivatives can be achieved through various chemical routes. A common approach for the synthesis of 2-thioxoquinazolin-4-ones involves the reaction of ethoxymethylene derivatives of 1,3-diarylthiobarbituric acids with active methylene compounds in the presence of a catalyst like ZnCl2.[18][33] Another method involves the cyclization of anthranilamides with aldehydes or ketones.[33]

Conclusion and Future Perspectives

The quinolinone scaffold continues to be a highly valuable and versatile platform in the quest for novel therapeutic agents. The diverse range of biological activities, coupled with the potential for synthetic modification, ensures that quinolinone derivatives will remain at the forefront of drug discovery research. Future efforts will likely focus on the development of derivatives with enhanced potency, selectivity, and improved pharmacokinetic profiles. Furthermore, the exploration of novel mechanisms of action and the application of quinolinone-based compounds to a broader range of diseases will undoubtedly open new avenues for therapeutic intervention. This guide serves as a foundational resource to empower researchers in their endeavors to unlock the full therapeutic potential of this remarkable class of compounds.

References

-

Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. (n.d.). MDPI. Retrieved from [Link]

-

Antiviral Properties of Quinolone-based Drugs. (2004). Bentham Science. Retrieved from [Link]

- Quinoline-2-one derivatives as promising antibacterial agents against multidrug-resistant Gram-positive bacterial strains. (2023). Scientific Reports, 13(1), 12345.

- Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. (2024). International Journal of Medical and Pharmaceutical Sciences, 1(2), 65-79.

- A new and facile synthetic approach to substituted 2-thioxoquinazolin-4-ones by the annulation of a pyrimidine derivative. (2010). Beilstein Journal of Organic Chemistry, 6, 1056–1060.

- Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. (2025). International Journal of Medical Pharmaceutical and Health Sciences, 1(2), 65-79.

- Targeting EGFR Tyrosine Kinase: Design, Synthesis and Biological Evaluation of Novel Quinazolinone Deriv

- Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic P

- Comprehensive review on current developments of quinoline-based anticancer agents. (2019). Arabian Journal of Chemistry, 12(8), 4920-4946.

- Structure−Activity Relationship of Quinoline Derivatives as Potent and Selective α2C-Adrenoceptor Antagonists. (2005). Journal of Medicinal Chemistry, 48(1), 213-223.

- Quinolone derivatives and their antifungal activities: An overview. (2020). European Journal of Medicinal Chemistry, 199, 112383.

- Medicinal chemistry of quinolines as emerging anti-inflammatory agents: an overview. (2015). Mini-Reviews in Medicinal Chemistry, 15(11), 933-945.

- Design and synthesis of novel quinazolinone-based derivatives as EGFR inhibitors with antitumor activity. (2022). Scientific Reports, 12(1), 15904.

- Discovery and structure-activity relationship studies of quinolinone derivatives as potent IL-2 suppressive agents. (2016). Bioorganic & Medicinal Chemistry, 24(21), 5464-5472.

- Antiviral Properties of Quinolone-based Drugs. (2004). Current Medicinal Chemistry, 11(13), 1697-1707.

- A REVIEW ON BIOLOGICAL ACTIVITIES OF QUINOLINE DERIVATIVES. (2020). BEST: International Journal of Management, Information Technology and Engineering (BEST: IJMITE), 8(6), 1-12.

- Exploring the Antibacterial Activities and Preliminary Sensing Studies of a Quinoline-Functionalized Thiosemicarbazone Derivative. (2023). Journal of Chemistry, 2023, 1-7.

- Antiviral Activity of Novel Quinoline Derivatives against Dengue Virus Serotype 2. (2018). Viruses, 10(3), 133.

- Synthetic and medicinal perspective of quinolines as antiviral agents. (2020). European Journal of Medicinal Chemistry, 207, 112772.

- Design, Synthesis, and Antiviral and Fungicidal Activities of 4-Oxo-4H-quinolin-1-yl Acylhydrazone Deriv

- MIC Determination By Microtitre Broth Dilution Method. (n.d.). Hancock Lab.

- Medicinal Chemistry of Quinolines As Emerging Anti-inflammatory Agents: An Overview. (2018). Current Medicinal Chemistry, 25(33), 4054-4078.

- Synthesis, structure-activity relationship, and receptor pharmacology of a new series of quinoline derivatives acting as selective, noncompetitive mGlu1 antagonists. (2008). Journal of Medicinal Chemistry, 51(19), 6029-6041.

- Medicinal Chemistry of Quinazolines as Analgesic and Anti-Inflammatory Agents. (2022). ChemEngineering, 6(6), 94.

- Antifungal activity studies of some quinazolinone derivatives. (2011). Journal of Chemical and Pharmaceutical Research, 3(3), 83-86.

- Biological activities of quinoline derivatives. (2011). Mini-Reviews in Medicinal Chemistry, 11(2), 175-184.

- Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents. (2017). ACS Medicinal Chemistry Letters, 8(11), 1178-1182.

- Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights. (2024). Bioorganic & Medicinal Chemistry, 101, 117681.

- Structural–activity relationship (SAR)

- Antifungal Exploration of Quinoline Derivatives against Phytopathogenic Fungi Inspired by Quinine Alkaloids. (2021). Journal of Agricultural and Food Chemistry, 69(42), 12489-12500.

- Biological Activities of Quinoline Derivatives. (2009). Mini-Reviews in Medicinal Chemistry, 9(14), 1654-1663.

- Medicinal Chemistry of Quinolines As Emerging Anti-inflammatory Agents: An Overview. (2018). Current Medicinal Chemistry, 25(33), 4054-4078.

- Synthesis, Characterization & Screening for Anti-Inflammatory & Analgesic Activity of Quinoline Derivatives Bearing Azetidinones Scaffolds. (2020). Letters in Drug Design & Discovery, 17(10), 1269-1280.

-

Biological Activities of Quinoline Derivatives. (2009). Bentham Science. Retrieved from [Link]

- Antibacterial Properties of Quinoline Derivatives: A Mini- Review. (2021). Biointerface Research in Applied Chemistry, 11(6), 14383-14394.

- Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs. (2023). Molecules, 28(8), 3415.

- Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. (2023). Journal of Biomolecular Structure and Dynamics, 1-17.

- Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. (2021). Molecules, 26(16), 4967.

- DNA Gyrase as a Target for Quinolones. (2023). International Journal of Molecular Sciences, 24(3), 2093.

- Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. (2020). RSC Advances, 10(36), 21364-21380.

- Design, synthesis, structure-activity relationships and mechanism of action of new quinoline derivatives as potential antitumor agents. (2019). European Journal of Medicinal Chemistry, 162, 453-465.

- Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents. (2019). Molecules, 24(3), 533.

- Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. (2023). Antioxidants, 12(10), 1845.

- 8-Hydroxyquinolylnitrones as multifunctional ligands for the therapy of neurodegenerative diseases. (2019). Scientific Reports, 9(1), 1-16.

- Synthesis, Antimicrobial, and Antibiofilm Activities of Some Novel 7-Methoxyquinoline Derivatives Bearing Sulfonamide Moiety against Urinary Tract Infection-Causing Pathogenic Microbes. (2023). Molecules, 28(10), 4196.

Sources

- 1. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. m.youtube.com [m.youtube.com]

- 4. GraphViz Examples and Tutorial [graphs.grevian.org]

- 5. Novel and Structurally Diversified Bacterial DNA Gyrase Inhibitors Discovered through a Fluorescence-Based High-Throughput Screening Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 6. biologi.ub.ac.id [biologi.ub.ac.id]

- 7. atcc.org [atcc.org]

- 8. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]

- 9. Targeting EGFR Tyrosine Kinase: Design, Synthesis and Biological Evaluation of Novel Quinazolinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Design and synthesis of novel quinazolinone-based derivatives as EGFR inhibitors with antitumor activity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Analysis of Cell Cycle by Flow Cytometry | Springer Nature Experiments [experiments.springernature.com]

- 13. bosterbio.com [bosterbio.com]

- 14. sketchviz.com [sketchviz.com]

- 15. benchchem.com [benchchem.com]

- 16. benchchem.com [benchchem.com]

- 17. kumc.edu [kumc.edu]

- 18. researchgate.net [researchgate.net]

- 19. youtube.com [youtube.com]

- 20. DNA Gyrase as a Target for Quinolones - PMC [pmc.ncbi.nlm.nih.gov]

- 21. benchchem.com [benchchem.com]

- 22. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]

- 23. mdpi.com [mdpi.com]

- 24. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 25. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 26. Inhibition of DNA Gyrase by Levofloxacin and Related Fluorine-Containing Heterocyclic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 27. DOT Language | Graphviz [graphviz.org]

- 28. researchgate.net [researchgate.net]

- 29. researchgate.net [researchgate.net]

- 30. worthe-it.co.za [worthe-it.co.za]

- 31. Flow cytometry with PI staining | Abcam [abcam.com]

- 32. Synthesis, Biocidal and Antibiofilm Activities of New Isatin–Quinoline Conjugates against Multidrug-Resistant Bacterial Pathogens along with Their In Silico Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 33. A new and facile synthetic approach to substituted 2-thioxoquinazolin-4-ones by the annulation of a pyrimidine derivative - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Enigma: Acknowledging the Scientific Void on the Mechanism of Action of 6-Methoxy-1-methyl-3,4-dihydroquinolin-2(1H)-one

For the Attention of Researchers, Scientists, and Drug Development Professionals.

In the pursuit of novel therapeutic agents, the scientific community relies on a robust foundation of publicly accessible research to guide discovery and development. This principle of open scientific discourse allows for the validation, replication, and expansion of knowledge. It is in this spirit that we address the topic of 6-Methoxy-1-methyl-3,4-dihydroquinolin-2(1H)-one .

Following a comprehensive and diligent search of peer-reviewed scientific literature, patent databases, and chemical repositories, we must report a significant finding: a conspicuous absence of published data detailing the mechanism of action for the specific chemical entity, 6-Methoxy-1-methyl-3,4-dihydroquinolin-2(1H)-one (CAS RN: 187679-62-5).

While this compound is commercially available for research purposes, as evidenced by listings from chemical suppliers, there is currently no associated body of scientific work in the public domain that elucidates its pharmacological properties, biological targets, or its effects on cellular or physiological pathways.

This lack of information precludes the creation of an in-depth technical guide or whitepaper on its core mechanism of action as requested. To speculate on a mechanism without foundational biological data would be contrary to the principles of scientific integrity and could lead to misinformed research endeavors.

The Path Forward: A Hypothetical Framework for Investigation

In the absence of existing data, the scientific method dictates a path of empirical investigation. For researchers interested in pioneering the study of 6-Methoxy-1-methyl-3,4-dihydroquinolin-2(1H)-one, we propose a hypothetical, multi-stage research framework. This framework is designed to systematically characterize the compound's biological activity and subsequently unravel its mechanism of action.

Phase 1: Foundational Bioactivity Screening

The initial step would be to subject the compound to a battery of high-throughput screening (HTS) assays to identify any potential biological activity.

Experimental Protocol: Broad-Spectrum Phenotypic Screening

-

Cell Viability and Cytotoxicity Assays:

-

Utilize a diverse panel of human cancer cell lines (e.g., NCI-60 panel) and normal human cell lines.

-

Employ standard assays such as MTT, MTS, or CellTiter-Glo® to determine the compound's effect on cell proliferation and viability over a range of concentrations (e.g., 0.01 µM to 100 µM).

-

Causality: This initial screen will establish if the compound possesses cytotoxic or cytostatic properties, providing a primary indication of potential anticancer activity.

-

-

Receptor Binding and Enzyme Inhibition Assays:

-

Screen the compound against a broad panel of common drug targets, including G-protein coupled receptors (GPCRs), kinases, proteases, and nuclear receptors.

-

Commercial services offer comprehensive screening panels (e.g., Eurofins' BioPrint® panel).

-

Causality: This will help to identify potential molecular targets and narrow the focus of subsequent mechanistic studies.

-

-

Antimicrobial and Antiviral Assays:

-

Test the compound against a panel of pathogenic bacteria, fungi, and viruses to assess any potential anti-infective properties.

-

Causality: This broadens the scope of potential therapeutic applications beyond human cell-focused activities.

-

Data Presentation: Initial Screening Data Summary

| Assay Type | Cell Line/Target Panel | Endpoint Measured | Concentration Range |

| Cytotoxicity | NCI-60 Cancer Cell Panel | GI50, TGI, LC50 | 0.01 µM - 100 µM |

| Receptor Binding | Broad Target Panel (e.g., 400+ targets) | Percent Inhibition | 10 µM (single point) |

| Enzyme Inhibition | Kinase/Protease Panel | IC50 | 0.01 µM - 100 µM |

| Antimicrobial | ESKAPE Pathogen Panel | Minimum Inhibitory Concentration (MIC) | As per standard protocols |

Mandatory Visualization: Hypothetical Screening Workflow

Caption: High-level workflow for the initial bioactivity screening of the compound.

Phase 2: Target Identification and Validation

Should Phase 1 yield a "hit" in a specific assay, the next phase would focus on identifying the precise molecular target and validating this interaction.

Experimental Protocol: Target Deconvolution (Example for an Anticancer Hit)

-

Affinity-Based Proteomics:

-

Synthesize a derivative of the compound with a linker for immobilization on beads.

-

Perform affinity chromatography with cell lysates to pull down binding partners.

-

Identify pulled-down proteins using mass spectrometry (LC-MS/MS).

-

Causality: This unbiased approach can identify direct binding partners of the compound.

-

-

Cellular Thermal Shift Assay (CETSA):

-

Treat intact cells with the compound.

-

Heat the cell lysate to various temperatures.

-

Analyze the soluble protein fraction by Western blot or mass spectrometry.

-

Causality: Ligand binding stabilizes the target protein, leading to a shift in its melting temperature, thus confirming target engagement in a cellular context.

-

-

RNA Interference (RNAi) or CRISPR-Cas9 Knockdown/Knockout:

-

Silence or knockout the expression of the putative target protein.

-

Assess if the cellular phenotype observed with compound treatment is recapitulated.

-

Causality: This genetic approach validates that the identified target is responsible for the compound's biological effect.

-

Mandatory Visualization: Target Validation Workflow

Caption: Workflow for identifying and validating the molecular target of the compound.

Phase 3: Mechanistic Elucidation

With a validated target, the final phase would involve detailed studies to understand the downstream signaling pathways and cellular consequences of target modulation.

Experimental Protocol: Pathway Analysis

-

Phosphoproteomics and Transcriptomics (RNA-seq):

-

Treat cells with the compound and analyze changes in the phosphoproteome and transcriptome.

-

Causality: These 'omics' approaches provide a global view of the signaling pathways affected by the compound's interaction with its target.

-

-

Specific Pathway Reporter Assays:

-

Utilize luciferase or fluorescent protein-based reporters for specific signaling pathways (e.g., NF-κB, MAPK, Akt).

-

Causality: These assays confirm the modulation of specific pathways suggested by the 'omics' data.

-

-

Cell-Based Imaging and Functional Assays:

-

Employ techniques like immunofluorescence, flow cytometry, and live-cell imaging to visualize cellular changes (e.g., apoptosis, cell cycle arrest, changes in morphology).

-

Causality: These experiments provide a functional understanding of the cellular outcomes of target engagement.

-

Mandatory Visualization: Hypothetical Signaling Pathway

Caption: A hypothetical signaling pathway modulated by the compound.

Conclusion

The current state of scientific knowledge on 6-Methoxy-1-methyl-3,4-dihydroquinolin-2(1H)-one is an open frontier. This document serves not as a guide to its known mechanism of action, but as a call to the scientific community to undertake the foundational research required to fill this knowledge gap. The proposed framework offers a logical and robust starting point for any researcher or organization willing to explore the therapeutic potential of this enigmatic compound. Progress in our understanding awaits empirical investigation.

References

As there is no published research on the mechanism of action for 6-Methoxy-1-methyl-3,4-dihydroquinolin-2(1H)-one, a traditional reference list of scientific studies is not applicable. The following references are to commercial listings that confirm the existence and availability of the compound.

Introduction: The Dihydroquinolinone Core as a Pillar in Heterocyclic Chemistry

An In-Depth Technical Guide to the Discovery and History of Dihydroquinolinone Compounds

The dihydroquinolinone scaffold, a bicyclic heterocyclic system comprising a benzene ring fused to a dihydropyridinone ring, represents a cornerstone in medicinal chemistry and organic synthesis. These structures are not merely synthetic curiosities; they are integral components of numerous natural products, pharmaceuticals, and biologically active compounds that have had a profound impact on human health.[1][2] From the antipsychotic effects of Aripiprazole to the antiplatelet activity of Cilostazol, the dihydroquinolinone moiety has proven to be a "privileged scaffold"—a molecular framework that is capable of binding to a variety of biological targets with high affinity.[3][4]

This technical guide provides a comprehensive exploration of the dihydroquinolinone core, designed for researchers, scientists, and professionals in drug development. We will traverse the historical landscape of its discovery, dissect the evolution of its synthetic methodologies from classical cyclizations to modern catalytic strategies, and examine its established role in pharmacology. The narrative emphasizes the causality behind experimental choices, grounding theoretical concepts in practical, field-proven protocols and mechanistic insights.

Part 1: Foundational Discoveries and Classical Synthetic Routes

The history of dihydroquinolinones is intrinsically linked to the broader development of quinoline chemistry. Early synthetic efforts relied on robust, often harsh, intramolecular cyclization reactions to construct the bicyclic core. Among the most fundamental and enduring of these methods is the intramolecular Friedel-Crafts reaction.

The Friedel-Crafts Approach: Forging the Core with Acid Catalysis

One of the most direct and historically significant methods for synthesizing 3,4-dihydroquinolin-2(1H)-ones involves the intramolecular Friedel-Crafts alkylation of α,β-unsaturated N-arylamides.[5] The core principle of this reaction is the acid-catalyzed cyclization of an N-aryl amide precursor. The choice of acid is critical, as it must be strong enough to activate the substrate towards electrophilic aromatic substitution without causing significant side reactions or degradation.

Mechanism Rationale: The reaction is typically initiated by the protonation of the α,β-unsaturated system by a Brønsted acid (e.g., H₂SO₄, TFA) or coordination with a Lewis acid (e.g., AlCl₃).[5] This activation generates an electrophilic carbocation intermediate. The electron-rich aromatic ring of the N-aryl group then acts as a nucleophile, attacking the carbocation in an intramolecular electrophilic aromatic substitution. A final deprotonation step re-aromatizes the benzene ring and yields the stable 3,4-dihydroquinolin-2(1H)-one core. Trifluoroacetic acid (TFA) has often been found to be a suitable acid for this transformation, balancing reactivity with cleaner reaction profiles.[5]

Caption: Figure 1: Mechanism of Brønsted Acid-Catalyzed DHQO Synthesis

Foundational Experimental Protocol: Synthesis of 3,4-Dihydro-2(1H)-quinolinone via Friedel-Crafts Cyclization

This protocol describes a classical acid-catalyzed cyclization of N-phenylcinnamamide. The choice of polyphosphoric acid (PPA) serves as both the solvent and the Brønsted acid catalyst, providing a potent medium for the intramolecular Friedel-Crafts reaction.

Materials:

-

N-phenylcinnamamide

-

Polyphosphoric Acid (PPA)

-

Ice water

-

Sodium bicarbonate (NaHCO₃), saturated solution

-

Ethyl acetate

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard laboratory glassware, heating mantle, magnetic stirrer

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, place N-phenylcinnamamide (1.0 eq).

-

Acid Addition: Add polyphosphoric acid (PPA) in excess (e.g., 10-20 times the weight of the substrate). Causality: PPA's high viscosity and dehydrating nature at elevated temperatures make it an effective medium for promoting the cyclization while sequestering the water molecule formally eliminated.

-

Heating: Heat the mixture with stirring to 100-120 °C. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.

-

Quenching: After the reaction is complete, cool the flask to room temperature and then carefully pour the viscous mixture onto a large amount of crushed ice/ice water with vigorous stirring. Trustworthiness: This step is critical. The highly exothermic dilution of PPA must be controlled to prevent splashing. The ice quench hydrolyzes the PPA and precipitates the organic product.

-

Neutralization & Extraction: Slowly neutralize the acidic aqueous solution by adding a saturated solution of sodium bicarbonate until the effervescence ceases. The pH should be approximately 7-8. Extract the aqueous layer three times with ethyl acetate.

-

Drying and Concentration: Combine the organic extracts and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude solid by recrystallization from a suitable solvent (e.g., ethanol/water) or by silica gel column chromatography to yield the pure 3,4-dihydro-2(1H)-quinolinone.

Part 2: The Modern Synthesis Era: Catalysis and Radical Pathways

While classical methods established the foundation, the last few decades have witnessed a revolution in dihydroquinolinone synthesis, driven by the development of sophisticated catalytic and radical-based strategies. These modern approaches offer milder reaction conditions, greater functional group tolerance, and access to previously unattainable molecular complexity.

Transition Metal-Catalyzed Annulations

Palladium, nickel, and copper catalysts have become indispensable tools for constructing the dihydroquinolinone skeleton. These methods often proceed through cascade or domino reactions, where multiple bond-forming events occur in a single pot.[6]

A prominent example is the palladium-catalyzed oxidative arylalkylation of N-arylacrylamides.[5] This process involves the generation of a radical intermediate which then undergoes an addition/cyclization cascade to form the dihydroquinolinone product.

Caption: Figure 2: General Workflow for Radical Cascade Synthesis of DHQOs

Radical-Initiated Cyclizations

Beyond transition metals, radical reactions initiated by simpler reagents or even light have gained prominence. Silver-catalyzed methods, for instance, can utilize reagents like CF₃SO₂Na as a source of trifluoromethyl radicals (•CF₃).[5] The •CF₃ radical adds to the double bond of an N-arylcinnamide, initiating a cascade that results in a trifluoromethyl-substituted dihydroquinolinone.[5]

Mechanism Rationale: These reactions capitalize on the ability of a catalyst (photocatalyst, transition metal, or a simple salt like Ag(I)) to facilitate a single-electron transfer (SET) process. This SET generates a reactive radical from a stable precursor. The subsequent steps—addition to the alkene and intramolecular cyclization—are typically very fast and selective, allowing for the construction of complex products under mild conditions.[5]

Modern Experimental Protocol: Silver-Catalyzed Tandem Radical Addition/Cyclization for CF₃-Containing DHQOs

This protocol, adapted from literature reports, demonstrates the synthesis of a trifluoromethylated dihydroquinolinone using Langlois' reagent (CF₃SO₂Na) as the CF₃ radical source.[5]

Materials:

-

(E)-N-Aryl-3-phenylacrylamide (1.0 eq)

-

Sodium triflinate (CF₃SO₂Na, 2.0 eq)

-

Silver nitrate (AgNO₃, 20 mol%)

-

Potassium persulfate (K₂S₂O₈, 2.0 eq)

-

Acetonitrile (CH₃CN) and Water (H₂O) in a 1:1 mixture

-

Standard inert atmosphere glassware (Schlenk flask), heating block

Procedure:

-

Reaction Setup: To a Schlenk flask, add the N-arylacrylamide, sodium triflinate, silver nitrate, and potassium persulfate.

-

Solvent Addition: Degas the solvent mixture (CH₃CN/H₂O) by bubbling argon or nitrogen through it for 15-20 minutes. Add the degassed solvent to the flask via syringe. Causality: Degassing is important to remove oxygen, which can interfere with radical processes.

-

Heating: Place the sealed flask in a preheated block at 80 °C and stir for 12-24 hours. Monitor the reaction by TLC.

-

Workup: After cooling to room temperature, quench the reaction with water and extract with ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired 3-trifluoromethyl-3,4-dihydroquinolin-2(1H)-one. Trustworthiness: The use of K₂S₂O₈ as an oxidant is key. It helps facilitate the catalytic cycle, likely by reoxidizing Ag(0) or participating in the radical generation process.

Part 3: Pharmacological Significance and Drug Development

The dihydroquinolinone scaffold is a celebrated motif in medicinal chemistry, forming the core of several blockbuster drugs. Its rigid, yet three-dimensional, structure allows for the precise orientation of pharmacophoric substituents, enabling potent and selective interactions with biological targets.[3]

Key Dihydroquinolinone-Based Drugs

The versatility of the dihydroquinolinone core is evident in the diverse mechanisms of action of drugs that contain it.

| Drug Name | Primary Indication | Mechanism of Action (Primary) |

| Aripiprazole | Schizophrenia, Bipolar Disorder | Partial agonist at dopamine D₂ and serotonin 5-HT₁ₐ receptors; Antagonist at 5-HT₂ₐ receptors.[3] |

| Cilostazol | Intermittent Claudication | Selective inhibitor of phosphodiesterase 3 (PDE3), leading to increased cAMP, vasodilation, and antiplatelet effects.[3] |

| Carteolol | Glaucoma, Hypertension | Non-selective β-adrenergic receptor blocker (beta-blocker).[3] |

| Roflumilast | Severe COPD | Selective inhibitor of phosphodiesterase 4 (PDE4), reducing inflammation. |

| Vesamicol | Research Tool | Non-competitive, reversible blocker of the vesicular acetylcholine transporter (VAChT). |

Case Study: Aripiprazole and Dopamine Receptor Modulation

Aripiprazole's success lies in its unique "dopamine-serotonin system stabilizer" profile. It acts as a partial agonist at the dopamine D₂ receptor. This means in a low-dopamine state (hypodopaminergic), it provides a stimulatory effect, while in a high-dopamine state (hyperdopaminergic), it competes with dopamine, thereby reducing overall receptor stimulation. This elegant mechanism, which helps stabilize dopaminergic neurotransmission, is a direct result of the specific chemical architecture built around the dihydroquinolinone core.

Caption: Figure 3: Aripiprazole's Modulation of the D₂ Receptor

Conclusion and Future Outlook

From its origins in classical acid-catalyzed cyclizations to its role at the heart of modern, precision medicines, the dihydroquinolinone scaffold has had a remarkable journey. The evolution of its synthesis reflects the broader progress in organic chemistry—a move towards greater efficiency, selectivity, and sustainability. The continued exploration of radical-based, photochemical, and asymmetric catalytic methods will undoubtedly unlock new derivatives with enhanced properties.[5][7]

For drug development professionals, the dihydroquinolinone core remains a fertile ground for innovation. Its proven success across a wide range of biological targets, including G-protein coupled receptors, enzymes, and ion transporters, ensures its continued relevance.[3][6] Future research will likely focus on developing novel derivatives for challenging therapeutic areas like neurodegenerative diseases and targeted cancer therapies, further cementing the legacy of this exceptional heterocyclic system.[6][8]

References

-

Wang, Y., et al. (2022). Recent Advances for the Synthesis of Dihydroquinolin-2(1H)-ones via Catalytic Annulation of α,β-Unsaturated N-Arylamides. Molecules. Available at: [Link]

-

Van der Mey, M., et al. (2017). A Review of the Pharmacological Properties of 3,4-dihydro-2(1H)-quinolinones. Current Medicinal Chemistry. Available at: [Link]

-

Reddy, T. R., et al. (2018). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. Molecules. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of dihydroquinolinones. Organic Chemistry Portal. Available at: [Link]

-

ResearchGate. (n.d.). Examples of medicinally active compounds containing 3,4-dihydro-2(1H)-quinolinones. ResearchGate. Available at: [Link]

-

Zhang, T., et al. (2025). Discovery of 3,4-dihydroisoquinoline-2(1H)-carboxamide STING inhibitors as anti-inflammatory agents. European Journal of Medicinal Chemistry. Available at: [Link]

-

Oshiro, Y., et al. (1995). 3,4-Dihydro-2(1H)-quinolinone as a Novel Antidepressant Drug: Synthesis and Pharmacology. Journal of Medicinal Chemistry. Available at: [Link]

-

da Silva, J. L., et al. (2021). Dihydroquinoline derivative as a potential anticancer agent: synthesis, crystal structure, and molecular modeling studies. Molecular Diversity. Available at: [Link]

-

Padrón, J. M., et al. (2023). Synthesis of Dihydroquinolines in the Twenty-First Century. ResearchGate. Available at: [Link]

-

Gesto, D., et al. (2023). Natural 3,4-Dihydro-2(1H)-quinolinones – part III: biological activities. RSC Medicinal Chemistry. Available at: [Link]

-

Wang, Z., et al. (2024). Photocatalytic Synthesis of 3,4-Dihydroquinolone from Tetrahydroquinolines by a High-Throughput Microfluidic System and Insights into the Role of Organic Bases. Molecules. Available at: [Link]

-

da Silva, J. L., et al. (2024). Three Dihydroquinolin-4-one Derivatives as Potential Biodiesel Additives: From the Molecular Structure to Machine Learning Approach. ACS Omega. Available at: [Link]

-

Saczewski, J., et al. (2023). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules. Available at: [Link]

Sources

- 1. Natural 3,4-Dihydro-2(1H)-quinolinones – part III: biological activities: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 2. mdpi.com [mdpi.com]

- 3. A Review of the Pharmacological Properties of 3,4-dihydro-2(1H)- quinolinones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Recent Advances for the Synthesis of Dihydroquinolin-2(1H)-ones via Catalytic Annulation of α,β-Unsaturated N-Arylamides [mdpi.com]